Veratridine
CAS No.: 71-62-5
Cat. No.: VC0004589
Molecular Formula: C36H51NO11
Molecular Weight: 673.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71-62-5 |
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Molecular Formula | C36H51NO11 |
Molecular Weight | 673.8 g/mol |
IUPAC Name | [(1R,10R,11S,14R,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate |
Standard InChI | InChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19?,23?,24?,25?,26?,27?,28?,30?,31-,32-,33-,34-,35+,36+/m1/s1 |
Standard InChI Key | FVECELJHCSPHKY-GWZHQCNKSA-N |
Isomeric SMILES | CC1CCC2[C@@]([C@]3(C(C[C@]4(C5CCC6[C@]7(C(CCC6([C@@]5(O7)C[C@]4(C3CN2C1)O)C)OC(=O)C8=CC(=C(C=C8)OC)OC)O)O)O)O)(C)O |
SMILES | CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |
Canonical SMILES | CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |
Appearance | White powder |
Colorform | YELLOWISH-WHITE, AMORPHOUS POWDER |
Melting Point | 180 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Veratridine’s structure consists of a steroidal backbone modified with a veratroyl ester group and multiple hydroxyl substitutions. The compound’s IUPAC name, 4α,9-epoxy-3β-veratroyloxy-5β-cevan-4β,12,14,16β,17,20-hexaol, reflects its complex polycyclic architecture . Key features include:
The compound’s stereochemistry—particularly the β-configuration of the veratroyl ester at position 3—is critical for its bioactivity . X-ray crystallography studies confirm that the rigid steroidal framework facilitates binding to NaV channels’ hydrophobic pockets .
Mechanism of Action: Sodium Channel Modulation
Binding to Site 2 of NaV Channels
Veratridine targets receptor site 2 on the α-subunit of voltage-gated sodium channels, a domain located in the D1-S6 transmembrane segment . Unlike tetrodotoxin (TTX), which blocks the channel pore, veratridine stabilizes the open state by preventing inactivation. This results in:
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Persistent Sodium Current: Prolonged channel opening increases intracellular Na+ influx, causing membrane depolarization .
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Enhanced Reverse Na+/Ca2+ Exchange: Elevated Na+ levels reverse the Na+/Ca2+ exchanger (NCX), leading to cytotoxic Ca2+ overload .
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Exocytosis Induction: Calcium-dependent vesicle release is potentiated, making veratridine useful in studying neurotransmitter secretion .
Dual Concentration-Dependent Effects
In mouse vas deferens smooth muscle cells, veratridine exhibits a biphasic response:
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Low Concentrations (1–10 µM): Peak Na+ current () amplitude increases by 20–40%, accompanied by sustained inward currents during depolarization .
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High Concentrations (≥30 µM): is inhibited by 60–80%, while tail currents at repolarization become prominent .
This duality arises from veratridine’s ability to shift channel gating modes, favoring slow-inactivating states at higher doses .
Pharmacological Effects and Research Findings
In Vitro Electrophysiological Studies
Patch-clamp experiments on NaV1.6-expressing cells reveal:
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Sustained Inward Currents: Veratridine (100 µM) induces a non-inactivating component lasting >100 ms during depolarization .
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Tail Current Kinetics: At repolarization, slowly deactivating tail currents exhibit time constants () of 0.9–2.2 s, dependent on veratridine concentration .
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TTX Sensitivity: Both sustained and tail currents are abolished by 1 µM TTX, confirming NaV1.6 specificity .
In Vivo Toxicity and Seizure Models
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Epileptiform Activity: Veratridine (0.1–1 mg/kg, i.p.) induces limbic seizures in rodents by enhancing hippocampal persistent Na+ currents .
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Ca2+ Dysregulation: Cortical neurons treated with 10 µM veratridine show a 3-fold rise in intracellular Ca2+, triggering excitotoxicity .
Applications in Scientific Research
Ion Channel Studies
Veratridine serves as a probe for:
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NaV Channel Subtype Profiling: NaV1.6 shows 10-fold higher veratridine sensitivity than NaV1.4 or NaV1.5 .
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Gating Modifier Screening: Compounds that antagonize veratridine’s effects (e.g., riluzole) are investigated as anticonvulsants .
Cardiac and Neurological Disease Models
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